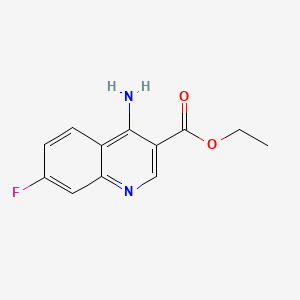

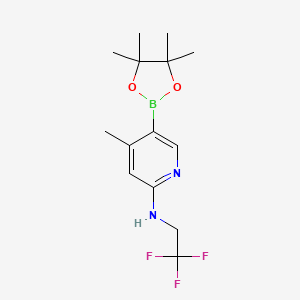

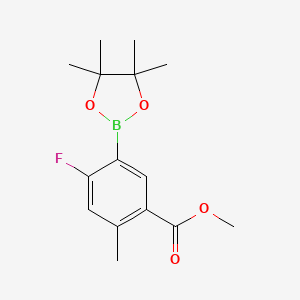

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dichloropyrimidine” is a halogenated heterocycle . It’s used in the synthesis of N-substituted azacalix and as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines . In one study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids was investigated . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “4,6-Dichloropyrimidine” is represented by the SMILES string Clc1cc(Cl)ncn1 .

Chemical Reactions Analysis

The most common reactions involving various halogenated pyrimidines are cross-coupling reactions since the pyrimidine ring is an electron-deficient aromatic system being far more reactive in comparison with analogous benzene halides .

Physical And Chemical Properties Analysis

“4,6-Dichloropyrimidine” is a solid with a boiling point of 176 °C (lit.) and a melting point of 65-67 °C (lit.) . It is soluble in 95% ethanol .

科学的研究の応用

Nucleophilic Substitution Reactions

One study explored the reactivity of 2-substituted 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with different nucleophiles. The research found that certain derivatives exhibit enhanced reactivity, which could be attributed to the solvation effects and the structural coplanarity between naphthalene and triazine nuclei, suggesting potential applications in synthesizing more complex molecules (Tsunoda et al., 1976).

Photophysical Properties

Another research focus is on the photophysical properties of 1,3,5-triazine derivatives. The intermolecular double proton transfer of specific triazine derivatives with acids was studied, showcasing their potential in excited state double proton transfer, amino–imino tautomerization emission in the excited state, highlighting their use in luminescent materials or sensors (Li et al., 2012).

Electronic and Optical Applications

The synthesis and characterization of cyanurated H-acid azo dyes derived from triazine compounds were conducted, revealing their molecular orbital excitation properties. These findings indicate their suitability for diverse electronic and optic applications, suggesting potential in creating new materials with specific light absorption and emission characteristics (Louis et al., 2021).

Polymer Synthesis

Research into the synthesis and characterization of polymers based on 2-methoxy-4,6-di(naphthalen-2-yl)-1,3,5-triazine has also been reported. One study focused on creating poly[2-methoxy-4,6-di(2,7-naphthyloxy)-s-triazine], analyzing its thermal stability and degradation patterns, indicating potential applications in high-performance materials (Shah, 1984).

Chiral NMR Solvating Agents

Chiral derivatives of 1,3,5-triazine have been synthesized and demonstrated to be effective solvating agents for determining the enantiomeric composition of chiral compounds via NMR. This application is crucial in chiral analysis, which is vital in pharmaceutical research and development (Uccello-Barretta et al., 1998).

Safety And Hazards

“4,6-Dichloropyrimidine” is classified as Skin Corr. 1B under the GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P303 + P361 + P353) .

特性

IUPAC Name |

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJVLLNTJDXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731662 |

Source

|

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

CAS RN |

1247124-77-1 |

Source

|

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)

![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)

![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)